CID 71422463

Description

Historical Context and Development of AT-527 as a Nucleoside Analog

The development of AT-527 is rooted in the established strategy of using nucleoside analogs to disrupt viral replication. These molecules are designed to mimic the natural building blocks of viral genetic material, either RNA or DNA. When the virus attempts to replicate its genome, it mistakenly incorporates the nucleoside analog, which then terminates the replication process.

AT-527 was initially developed and investigated for its potent activity against the Hepatitis C virus (HCV), a single-stranded RNA virus. wikipedia.orgpatsnap.com It was designed as a highly selective inhibitor of the viral RNA polymerase enzyme, a critical component of the replication machinery for many RNA viruses. baincapital.com Early clinical trials for HCV demonstrated promising results, showcasing its potent antiviral activity across various HCV genotypes, including those that are historically difficult to treat. ateapharma.comcontagionlive.commedthority.com

The compound's development journey involved a strategic collaboration between Atea Pharmaceuticals and Roche to advance its clinical trials, particularly for COVID-19. ateapharma.comateapharma.com This partnership underscored the significant scientific interest in AT-527's potential as a broad-spectrum antiviral agent.

Structure

2D Structure

Properties

CAS No. |

921192-93-0 |

|---|---|

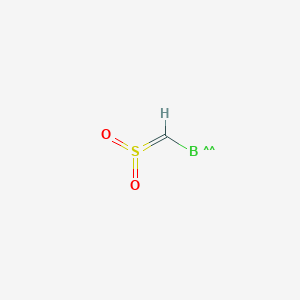

Molecular Formula |

CHBO2S |

Molecular Weight |

87.90 g/mol |

InChI |

InChI=1S/CHBO2S/c2-1-5(3)4/h1H |

InChI Key |

QDCDIWXWJGPMJI-UHFFFAOYSA-N |

Canonical SMILES |

[B]C=S(=O)=O |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Cid 71422463

Evolution of Synthetic Methodologies for CID 71422463

The synthesis of Uprifosbuvir has undergone significant evolution, moving from lengthy, low-yielding early routes to highly efficient, scalable processes. These advancements have been crucial for providing sufficient material for clinical studies and have expanded the toolkit for synthesizing other nucleoside antivirals. nih.govrsc.org

Early Synthetic Routes and Challenges

Major hurdles in this initial approach included:

Stereoselectivity: Achieving the desired stereochemistry at the chiral tertiary alkyl chloride was challenging. rsc.org

Phosphoramidation: The installation of the ProTide sidechain through phosphoramidation of the nucleoside intermediate suffered from poor regio- and diastereoselectivity. nih.govrsc.org

Hazardous Reagents: The process involved hazardous reagents and conditions, such as the use of HCl gas under pressure for the chlorination step. rsc.org

These challenges highlighted the need for a more efficient and robust synthetic strategy.

Advanced Strategies and Diastereoselective Synthesis

The key innovations in this advanced synthesis include:

Complexation-Driven Selective Acyl Migration/Oxidation: This step enabled the efficient functionalization of the uridine (B1682114) core. nih.govrsc.org

BSA-Mediated Cyclization to Anhydrouridine: This step facilitated the subsequent introduction of the chloro and methyl groups at the 2'-position. nih.govrsc.org

Improved Hydrochlorination: The use of FeCl₃/TMDSO (tetramethyldisiloxane) for the hydrochlorination step provided a safer and more efficient alternative to the use of pressurized HCl gas. nih.govrsc.org

Dynamic Stereoselective Phosphoramidation: A pivotal development was the use of a chiral nucleophilic imidazole (B134444) carbamate (B1207046) catalyst for the phosphoramidation step. nih.govrsc.org This catalytic dynamic kinetic resolution process allowed for the highly diastereoselective installation of the phosphoramidate (B1195095) moiety, achieving a diastereomeric ratio of 97:3 from a 1:1 mixture of the chlorophosphoramidate reagent. newdrugapprovals.orgrsc.org Another highly diastereoselective method utilized dimethylaluminum chloride (Me₂AlCl) as a Lewis acid to promote the phosphorylation, achieving a diastereoselectivity of over 100:1. nih.gov

These advanced methodologies not only made the synthesis of Uprifosbuvir more practical but also provided valuable tools for the synthesis of other modified nucleoside analogs. nih.govrsc.org

Design and Synthesis of this compound Analogs

Modifications to the Nucleobase Moiety

While Uprifosbuvir itself contains the natural uracil (B121893) nucleobase, the synthesis of analogs with modified bases is a common strategy in nucleoside drug discovery to enhance antiviral activity or alter selectivity. researchgate.net For instance, the synthesis of various C5-substituted uridine phosphoramidate analogs has been reported, although not specifically for Uprifosbuvir. researchgate.net These modifications can influence interactions with the viral polymerase.

Alterations to the Sugar Moiety

The 2'-deoxy-2'-chloro-2'-C-methylribose sugar of Uprifosbuvir is a key determinant of its activity. researchgate.net Modifications at the 2' and 4' positions of the sugar ring are known to be critical for the biological activity of nucleoside analogs. rsc.orgnih.gov

Deuterated Analogs: A patent has disclosed deuterated analogs of Uprifosbuvir, including those with deuterium (B1214612) at the 5'-position of the sugar ring. newdrugapprovals.org These modifications are intended to improve the metabolic stability and bioavailability of the compound. The patent claims that these deuterated compounds exhibit superior anti-HCV activity compared to the non-deuterated parent compound and even Sofosbuvir. newdrugapprovals.org

The synthesis of various 2'-modified uridine nucleotide prodrugs has been a subject of extensive research, providing a basis for creating a diverse range of Uprifosbuvir analogs with altered sugar moieties. nih.govjst.go.jp

Derivatization of the Phosphoramidate Moiety

Varying Amino Acid and Aryl Groups: Extensive structure-activity relationship (SAR) studies on other nucleoside phosphoramidate prodrugs have shown that variations in the amino acid and the phenoxy group can dramatically affect antiviral potency. For example, in the case of a 2'-deoxy-2'-fluoro-2'-methyluridine analog, a phosphoramidate with an L-alanine amino acid and a phenyl group was found to be optimal. nih.gov

Deuterated Phosphoramidate Analogs: The aforementioned patent on deuterated Uprifosbuvir analogs also includes modifications within the phosphoramidate moiety, aiming to enhance metabolic stability. newdrugapprovals.org

The development of novel phosphorylation methods, such as the use of aluminum-based Lewis acids, has enabled the highly diastereoselective synthesis of the desired phosphoramidate stereoisomer, which is often critical for biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

The antiviral potency and selectivity of this compound are intricately linked to its unique structural features. Key among these are the 1'-cyano group and the C-nucleoside linkage, which have been the focus of numerous structure-activity relationship (SAR) studies.

Impact of 1'-Cyano Group and C-Nucleoside Structure on Activity and Selectivity

The presence of a cyano group at the 1'-position of the ribose sugar is a defining characteristic of this compound and is crucial for its antiviral activity. acs.orgdrugbank.com This modification, coupled with its C-nucleoside structure where the base is attached to the ribose via a carbon-carbon bond instead of a nitrogen-carbon bond, confers a high degree of selectivity for viral RNA-dependent RNA polymerases (RdRp) over host polymerases. acs.orgnih.gov

Computational docking studies have revealed that the 1'-cyano group occupies a specific pocket within the active site of viral polymerases, a feature not present in human polymerases. nih.gov This interaction leads to a steric clash with key amino acid residues, such as Ser-861 in the case of coronaviruses, after the incorporation of the analog into the growing RNA chain. drugbank.commdpi.com This clash does not immediately terminate chain elongation but rather causes a delayed chain termination, effectively disrupting viral replication. mdpi.comwikipedia.org This mechanism of action, stemming from the 1'-cyano modification, is a cornerstone of the compound's broad-spectrum antiviral potential against various RNA viruses. drugbank.combiorxiv.org

The C-nucleoside structure of this compound provides enhanced stability against enzymatic degradation by nucleoside phosphorylases, which would otherwise cleave the bond between the sugar and the nucleobase. mdpi.com This inherent stability contributes to a longer intracellular half-life, allowing for sustained antiviral pressure.

A series of 1'-substituted analogs of 4-aza-7,9-dideazaadenosine C-nucleosides were synthesized and evaluated to understand the SAR. The analog with a 1'-cyano group (this compound) demonstrated potent and broad-spectrum antiviral activity. organicchemistry.eu

| Compound/Analog | Key Structural Feature | Impact on Activity/Selectivity |

| This compound (GS-441524) | 1'-Cyano group, C-nucleoside | Potent and broad-spectrum antiviral activity; selective for viral RdRp due to steric clash in the active site. drugbank.comnih.govmdpi.comwikipedia.org |

| Remdesivir (GS-5734) | ProTide prodrug of this compound | Enhanced intracellular delivery and conversion to the active triphosphate form. nih.govwikipedia.orgacs.org |

| 2'-C-Methyl-4-aza-7,9-dideazaadenosine C-nucleoside | 2'-C-Methyl group | Potent and selective anti-HCV activity. researchgate.net |

| 4'-Thio-modified GS-441524 | Sulfur at the 4'-position | Modest antiviral activity with reduced cytotoxicity. researcher.lifeoup.com |

Role of Prodrug Design in Intracellular Activation Efficiency

While this compound possesses the intrinsic structural features for antiviral activity, its efficiency is significantly enhanced through prodrug strategies. As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form to be incorporated by the viral polymerase. wikipedia.orgvibevsfip.combloomtechz.com This phosphorylation process, particularly the initial step to the monophosphate, can be a rate-limiting factor. researchgate.net

To overcome this hurdle, the ProTide (prodrug of a nucleotide) approach was employed, leading to the development of Remdesivir (GS-5734). nih.govwikipedia.org Remdesivir is a phosphoramidate prodrug of this compound, designed to mask the phosphate (B84403) group, thereby increasing its lipophilicity and facilitating its entry into cells. wikipedia.orgacs.org

Once inside the cell, Remdesivir undergoes enzymatic cleavage by cellular esterases (like Cathepsin A and Carboxylesterase 1) and a phosphoramidase (HINT1) to release the monophosphate of this compound. drugbank.comwikipedia.org This bypasses the often inefficient initial phosphorylation step catalyzed by host kinases. researchgate.net The monophosphate is then further phosphorylated to the active triphosphate metabolite. wikipedia.orgvibevsfip.combloomtechz.com This prodrug strategy significantly increases the intracellular concentration of the active triphosphate, leading to enhanced antiviral potency compared to the parent nucleoside alone. acs.org Studies have shown that ProTide prodrugs like Remdesivir are more efficient in delivering the active metabolite to target tissues, such as the lung, compared to the administration of the parent nucleoside. nih.govnih.govfigshare.com

| Prodrug Strategy | Mechanism | Advantage |

| ProTide (e.g., Remdesivir) | Masks the monophosphate with an aryl and an amino acid ester group. | Increased cell permeability and bypasses the initial rate-limiting phosphorylation step, leading to higher intracellular concentrations of the active triphosphate. wikipedia.orgacs.orgwikipedia.org |

| Ester Prodrugs (e.g., GS-621763) | Esterification of hydroxyl groups on the ribose. | Aims to improve oral bioavailability, though can be subject to significant first-pass metabolism. nih.gov |

Biochemical and Molecular Mechanisms of Action of Cid 71422463

Intracellular Activation and Metabolic Pathways of CID 71422463

This compound is administered as a prodrug, a precursor molecule designed to improve cellular uptake and delivery of the pharmacologically active agent. wikipedia.orgcaymanchem.com Once inside the host cell, it undergoes a multi-step metabolic activation to generate the functional nucleoside triphosphate analogue. caymanchem.comnih.gov

As a phosphoramidate (B1195095) prodrug, this compound is capable of diffusing into target cells where it is transformed into its active triphosphate form, this compound-TP (also referred to as RDV-TP or GS-443902). wikipedia.orgcaymanchem.comvekluryhcp.comdrugbank.com This intracellular metabolic cascade begins after the prodrug enters the cell. caymanchem.com The initial conversion yields an intermediate alanine (B10760859) metabolite (GS-704277 or MetX) and subsequently the monophosphate form (GS-441524 monophosphate). caymanchem.comnih.gov This monophosphate intermediate is then further phosphorylated by host cell kinases to produce the active diphosphate (B83284) and, ultimately, the triphosphate metabolite. nih.govdrugbank.com The formation of the polar monophosphate form is a critical step, as it effectively traps the molecule within the cell, preventing it from diffusing back out. caymanchem.com This process bypasses the often rate-limiting initial phosphorylation step required by many other nucleoside analogues. nih.gov The resulting active triphosphate, this compound-TP, is a direct molecular mimic of adenosine (B11128) triphosphate (ATP). drugbank.comresearchgate.net

The biotransformation of this compound into its active form is entirely dependent on the host cell's enzymatic machinery. caymanchem.comnih.gov Specific hydrolases initiate the process; research has identified carboxylesterase 1 (CES1) and cathepsin A (CatA) as key enzymes that hydrolyze this compound to its alanine intermediate. nih.govresearchgate.net Following this, the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), a type of phosphoramidase, metabolizes the intermediate to generate the crucial monophosphate form. wikipedia.orgnih.gov The final two phosphorylation steps, converting the monophosphate to diphosphate and then to the active triphosphate (this compound-TP), are carried out by host cellular nucleoside-phosphate kinases. wikipedia.orgnih.govdrugbank.com

Table 1: Key Host Enzymes in the Activation of this compound

| Enzyme Class | Specific Enzyme(s) | Role in Metabolic Pathway | Reference |

|---|---|---|---|

| Hydrolase | Carboxylesterase 1 (CES1), Cathepsin A (CatA) | Hydrolyzes the prodrug to form an alanine intermediate. | nih.govresearchgate.net |

| Phosphoramidase | Histidine Triad Nucleotide-binding Protein 1 (HINT1) | Converts the alanine intermediate to the monophosphate form. | wikipedia.orgnih.gov |

Interaction with Viral RNA-Dependent RNA Polymerase (RdRp)

The core of this compound's antiviral activity lies in the interaction of its active triphosphate metabolite with the viral RNA-dependent RNA polymerase (RdRp). vekluryhcp.comnih.gov The RdRp is the essential enzyme that catalyzes the replication of the viral RNA genome, making it a prime target for antiviral intervention. nih.govtcichemicals.com

The active metabolite, this compound-TP, functions as a direct competitor of the natural adenosine triphosphate (ATP) nucleotide. vekluryhcp.comdrugbank.com Due to its structural similarity to ATP, this compound-TP is recognized by the viral RdRp and is incorporated into the nascent, growing viral RNA strand. caymanchem.comdrugbank.com Studies have shown that the SARS-CoV-2 RdRp has a higher selectivity for this compound-TP over endogenous ATP, incorporating it with greater efficiency. drugbank.com This competitive incorporation effectively hijacks the viral replication process. caymanchem.com

Unlike many nucleoside analogues that cause immediate chain termination upon incorporation, this compound employs a more subtle mechanism of delayed chain termination. wikipedia.orgcaymanchem.comvekluryhcp.com After the RdRp incorporates the this compound monophosphate into the growing RNA chain, the polymerase can continue to add a few more nucleotides. wikipedia.orgnih.gov For the SARS-CoV-2 RdRp, RNA synthesis is arrested after the addition of three more nucleotides (at position i+3). wikipedia.orgvekluryhcp.com This delayed termination is attributed to a steric clash that occurs once the incorporated analogue has translocated further into the enzyme complex. nih.gov Specifically, the 1'-cyano group on the sugar moiety of the incorporated this compound eventually clashes with a key amino acid residue (Ser861 in SARS-CoV-2 RdRp), which physically blocks the further translocation of the RNA strand and halts synthesis. nih.gov This disruption of viral replication is a primary contributor to the compound's antiviral effect. vekluryhcp.com

Cryo-electron microscopy and molecular modeling studies have elucidated the structural basis for the interaction between this compound and the viral RdRp. upnveri.comnih.govub.edu The RdRp catalytic site is composed of several conserved motifs (A-G). nih.govmdpi.com After incorporation, the monophosphate form of this compound (RMP) is covalently bound to the primer RNA strand within the enzyme's active site. upnveri.comnih.gov The stability of this interaction is reinforced by key residues. upnveri.com In the SARS-CoV-2 RdRp, these include residues such as K545, R555, D623, S682, T687, S759, D760, and N691, which interact with the incorporated drug. upnveri.com The catalytic active site itself features a conserved SDD sequence (residues 759-761) and magnesium ions that are crucial for the polymerization reaction. nih.gov The unique structure of this compound, particularly its 1'-cyano group, is what ultimately leads to the steric hindrance that causes delayed termination, while its triphosphate form allows it to effectively compete with ATP for entry into the active site. nih.govacs.org

Table 2: Compound Names and Synonyms

| PubChem CID | Common Name/Code | Active Metabolite |

|---|---|---|

| 71422463 | Remdesivir, GS-5734, Veklury | This compound-TP, RDV-TP, GS-443902 |

| N/A | GS-441524 | Parent nucleoside of Remdesivir |

Potential Interaction with Other Viral Targets (e.g., Main Protease, Membrane Protein)

Initial investigations into the therapeutic potential of the chemical compound identified as this compound have yet to yield specific data regarding its biochemical and molecular mechanisms of action. Extensive searches of scientific literature and chemical databases have not revealed any published research detailing the direct interactions of this compound with viral proteins.

The main protease (Mpro or 3CLpro) and the membrane protein (M) are critical components of many viruses, including coronaviruses, and represent key targets for antiviral drug development. nih.govnih.gov The main protease is a viral enzyme essential for processing polyproteins translated from the viral RNA, a crucial step in the viral replication cycle. nih.gov Its inhibition can effectively halt viral maturation. The membrane protein is a structural component that plays a central role in virus assembly, budding, and shaping the viral envelope.

While the specific interactions of this compound with these targets are unknown, the general strategy of targeting Mpro and the M protein is a significant area of antiviral research. nih.govnih.gov For instance, various studies have focused on identifying inhibitors of the SARS-CoV-2 main protease through in silico screening and subsequent biochemical assays. quanterix.com These efforts have led to the identification of potent inhibitors that demonstrate antiviral activity in cell-based systems. quanterix.com

Further research would be required to determine if this compound possesses any inhibitory activity against these or other viral targets. Such studies would typically involve in vitro enzymatic assays with purified viral proteins and in silico molecular docking simulations to predict potential binding interactions.

Preclinical Antiviral Efficacy and Viral Host Interactions of Cid 71422463

In Vitro Antiviral Activity Across Viral Families

Efficacy Against Coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2, Murine Hepatitis Virus) in Cell Models

Remdesivir has demonstrated potent in vitro activity against a broad range of coronaviruses. nih.gov Studies in various cell models, including primary human airway epithelial (HAE) cells, have confirmed its ability to inhibit viral replication. nih.gov

The compound effectively inhibits Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govasm.org In HAE cell cultures, Remdesivir and its parent nucleoside, GS-441524, showed potent activity against both SARS-CoV and MERS-CoV. nih.gov

Regarding Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, in vitro studies have shown that Remdesivir effectively inhibits viral replication in various cell lines, including Vero E6 and Calu-3 cells. nih.govapub.krnih.gov One study reported an EC50 value of 0.77 μM against SARS-CoV-2 in Vero E6 cells. nih.gov Another study using a human cell line sensitive to COVID-19 also demonstrated effective inhibition of the virus. nih.gov

Furthermore, Remdesivir has shown efficacy against Murine Hepatitis Virus (MHV), a group 2 coronavirus often used as a model for human coronaviruses. nih.govnih.govwikipedia.org The 50% effective concentration (EC50) values for MHV were found to be similar to those for SARS-CoV and MERS-CoV. nih.gov Research has also shown that MHV mutants lacking the proofreading exoribonuclease (ExoN) are significantly more sensitive to Remdesivir, highlighting the compound's interaction with the viral polymerase. nih.gov

| Virus | Cell Model | EC50 (μM) | Reference |

|---|---|---|---|

| SARS-CoV-2 | Vero E6 | 0.77 | nih.gov |

| SARS-CoV | HAE cells | Data not specified | nih.gov |

| MERS-CoV | HAE cells | Data not specified | nih.gov |

| Murine Hepatitis Virus (MHV) | - | Similar to SARS-CoV and MERS-CoV | nih.gov |

Efficacy Against Filoviruses (Ebola Virus, Marburg Virus) in Cell Models

Remdesivir has demonstrated significant in vitro activity against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). researchgate.netasm.org It was originally investigated as a potential treatment for Ebola virus disease. wikipedia.org The compound is a potent inhibitor of the viral RNA-dependent RNA polymerase, a key enzyme in the replication of these viruses. ovid.com

Studies have shown that Remdesivir exhibits broad-spectrum antiviral activity against various isolates of Ebola, Marburg, and Sudan viruses. researchgate.net This inhibitory action is achieved through delayed chain termination of the nascent viral RNA. ovid.com

Activity Against Other RNA Viruses (e.g., Respiratory Syncytial Virus, Nipah Virus)

The broad-spectrum antiviral activity of Remdesivir extends to other significant RNA viruses. nih.gov In vitro studies have confirmed its efficacy against Respiratory Syncytial Virus (RSV) and Nipah Virus (NiV). nih.govasm.org

For Nipah virus, a highly pathogenic paramyxovirus, Remdesivir has shown potent inhibitory effects. h1.co Nipah virus infection can lead to severe respiratory and neurological disease with a high fatality rate. h1.cowho.int

Remdesivir has also demonstrated in vitro activity against Respiratory Syncytial Virus, a member of the Pneumoviridae family. nih.gov The mechanism of action against RSV involves the premature termination of nascent RNA transcripts. frontiersin.org

| Virus | Family | Reference |

|---|---|---|

| Respiratory Syncytial Virus (RSV) | Pneumoviridae | nih.govasm.org |

| Nipah Virus (NiV) | Paramyxoviridae | nih.govasm.org |

In Vivo Efficacy in Non-Human Animal Models

Murine Models of Viral Infection

The in vivo efficacy of Remdesivir has been evaluated in various murine models of viral infection. nih.gov For coronaviruses, Remdesivir has shown both prophylactic and therapeutic efficacy in mouse models of SARS-CoV infection. nih.govasm.org In these models, treatment with Remdesivir resulted in reduced viral lung titers and attenuated disease pathogenesis. asm.org

Studies using transgenic mice have also been instrumental in evaluating the compound's efficacy against MERS-CoV. researchgate.net

Mechanisms of Viral Resistance to Cid 71422463

Identification of Resistance Mutations in Viral Proteins

Research into viral resistance against Obatoclax has led to the identification of specific mutations in viral proteins that can reduce the compound's efficacy. These findings have emerged from in vitro studies designed to select for and characterize drug-resistant viral variants.

Mutations in Viral Fusion Proteins Conferring Reduced Susceptibility

Contrary to resistance mechanisms seen with nucleoside analogs that target the viral polymerase, resistance to Obatoclax has been linked to mutations in viral envelope proteins responsible for membrane fusion. In a study involving the alphavirus, Semliki Forest virus (SFV), researchers were able to generate and characterize escape mutants that showed reduced susceptibility to Obatoclax. asm.orgnih.govnih.gov

Characterization of these resistant variants revealed a specific amino acid substitution in the E1 fusion protein. The identified mutation was:

L369I: A change from Leucine to Isoleucine at position 369 of the SFV E1 fusion protein was sufficient to confer partial resistance to Obatoclax. asm.orgnih.govnih.gov

This finding suggests that while Obatoclax primarily targets a host cell process, viruses can evolve to overcome its effects by altering the viral proteins that are indirectly affected by the drug's action. The E1 protein is the viral component that senses the low pH of the endosome to trigger fusion, and the L369I mutation may alter its sensitivity or response to the pH change induced by Obatoclax.

Table 1: Identified Resistance Mutation to Obatoclax in Preclinical Studies

| Virus | Protein | Mutation | Level of Resistance |

|---|

Data derived from studies on alphavirus escape mutants. asm.orgnih.govnih.gov

Cross-Resistance Profiles with Other Nucleoside Analogs in Preclinical Studies

There is currently no scientific literature available that describes the cross-resistance profiles of Obatoclax with nucleoside analogs. This is because Obatoclax is not a nucleoside analog and has a fundamentally different mechanism of action. asm.orgnih.govmdpi.com Nucleoside analogs target the viral RNA-dependent RNA polymerase (RdRp), and resistance mutations typically arise in the RdRp enzyme itself. nih.govmdpi.com Since Obatoclax resistance is associated with mutations in viral fusion proteins, cross-resistance with RdRp inhibitors would not be expected. asm.orgnih.gov

Role of Viral Proofreading Exoribonuclease (ExoN) Activity in Resistance Modulation

There is no evidence in the current scientific literature to suggest a role for viral proofreading exoribonuclease (ExoN) activity in modulating resistance to Obatoclax. The proofreading function of ExoN is primarily relevant for ensuring the fidelity of genome replication and for the excision of misincorporated nucleoside analogs. researchgate.net As Obatoclax does not function as a nucleoside analog and does not directly interfere with the viral replication complex, its antiviral activity and any resistance to it are not influenced by the virus's ExoN activity. asm.orgresearchgate.net

Development of In Vitro Resistance Models and Their Characterization

To investigate potential viral resistance to Obatoclax, researchers have developed in vitro models. These models typically involve the serial passage of a virus in the presence of increasing concentrations of the compound. This method applies selective pressure that allows for the emergence and isolation of drug-resistant viral variants.

In the case of Obatoclax, Semliki Forest virus (SFV) was used in such a model. asm.orgnih.gov By repeatedly culturing the virus with the drug, scientists were able to select for "escape mutants." asm.orgnih.govnih.gov Once isolated, these resistant viruses were characterized through:

Phenotypic Analysis: The 50% effective concentration (EC50) of Obatoclax was determined for the mutant virus and compared to the wild-type virus to quantify the level of resistance. asm.org

Genotypic Analysis: The entire genome of the resistant virus was sequenced to identify the specific mutations responsible for the resistance phenotype. This is how the L369I mutation in the E1 fusion protein was identified. asm.orgnih.gov

These in vitro resistance models are crucial for understanding the potential ways a virus might evade an antiviral compound and for identifying the specific viral components involved in the mechanism of action and resistance.

Advanced Methodologies and Computational Studies of Cid 71422463

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Pralatrexate, and a target protein. These methods have been instrumental in identifying Pralatrexate as a potential inhibitor of viral proteins, notably those from SARS-CoV-2. sigmaaldrich.comdntb.gov.uasigmaaldrich.com

A hybrid drug screening approach combining deep learning with MD simulations was used to screen 1,906 existing drugs to identify potential inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). sigmaaldrich.comsigmaaldrich.com This screening identified Pralatrexate as a promising candidate. sigmaaldrich.comdntb.gov.uasigmaaldrich.com Subsequent in vitro testing confirmed that Pralatrexate potently inhibits SARS-CoV-2 replication. sigmaaldrich.comtga.gov.au

Computational studies have focused on the binding of Pralatrexate to key viral proteins, such as the SARS-CoV-2 RdRp and the spike protein. sigmaaldrich.comjpatholtm.org Molecular docking studies predicted that Pralatrexate binds to the RdRp, and subsequent MD simulations, extending up to 100 nanoseconds, were performed to validate the stability of this interaction. sigmaaldrich.commedchemexpress.com These simulations showed that the Pralatrexate-RdRp complex maintained a stable conformation, with Pralatrexate forming more hydrogen bonds with the polymerase compared to other screened compounds. medchemexpress.com

Further investigations explored the binding of Pralatrexate to the linoleic acid binding site of the SARS-CoV-2 spike protein trimer, including its double mutant form (E484Q and L452R). jpatholtm.org MD simulations indicated that Pralatrexate is a possible stable binder to this site in both the wild-type and mutant forms, with a notedly better binding affinity for the mutant. jpatholtm.org The stability of the protein-ligand complex during MD simulations suggests that Pralatrexate induces a stable conformational state upon binding. researchgate.net

The inhibitory activity of Pralatrexate against SARS-CoV-2 has been quantified in cell-based assays, providing experimental validation for the computational predictions. sigmaaldrich.comrjsvd.com

Table 1: In Vitro Inhibitory Activity of Pralatrexate against SARS-CoV-2

| Cell Line | Assay | Metric | Value | Reference |

|---|---|---|---|---|

| Vero | qRT-PCR | EC₅₀ | 0.008 µM | sigmaaldrich.comtga.gov.au |

| Vero | Viral RNA Synthesis | IC₅₀ | 0.020 - 0.028 µM | rjsvd.com |

Computational screening has been pivotal in identifying novel binding sites for Pralatrexate on viral proteins. The primary predicted target on SARS-CoV-2 is the catalytic site of the RNA-dependent RNA polymerase (RdRp). sigmaaldrich.comrjsvd.com The initial docking was performed in the pocket defined by the ligand in a template protein structure (PDB ID: 3BR9). tga.gov.au Analysis of the MD simulation trajectories revealed detailed interaction patterns, showing that Pralatrexate forms a high number of contacts within the interface region of the RdRp. sigmaaldrich.com

Another study identified a novel potential binding site for Pralatrexate within the linoleic acid binding pocket on the spike protein of SARS-CoV-2. jpatholtm.org Binding to this site is thought to stabilize the spike trimer in a closed conformation, which would hinder its interaction with the human ACE2 receptor. jpatholtm.org The successful in vitro validation of Pralatrexate's antiviral activity supports the viability of these computationally predicted binding sites. jpatholtm.org

Quantum Mechanics-Based Quantitative Structure-Activity Relationship (QSAR)

While specific, dedicated quantum mechanics-based Quantitative Structure-Activity Relationship (QM-QSAR) studies focusing solely on Pralatrexate's antiviral properties are not extensively detailed in the reviewed literature, the methodologies are central to modern drug discovery. nih.govresearchgate.net QM methods like Density Functional Theory (DFT) are used to calculate electronic properties of molecules, which can then be used as descriptors in QSAR models to correlate a compound's structure with its biological activity. dntb.gov.uamostwiedzy.pl

The virtual screening that identified Pralatrexate utilized deep learning models which, in principle, function similarly to QSAR by learning from molecular features to predict activity. sigmaaldrich.commedchemexpress.com These approaches rely on descriptors that can be derived from quantum mechanical calculations to enhance their predictive power. illinois.eduarxiv.org The identification of Pralatrexate as a potent inhibitor underscores the success of such computationally intensive screening strategies that implicitly or explicitly leverage the principles of structure-activity relationships. mostwiedzy.pl

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Structural Elucidation of CID 71422463-Bound Complexes

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the gold-standard techniques for determining the high-resolution three-dimensional structure of protein-ligand complexes. youtube.comsemanticscholar.org Such structural data provides definitive proof of binding and reveals the precise atomic interactions between the drug and its target. For instance, the cryo-EM structure of the SARS-CoV-2 RdRp has been resolved in complex with other inhibitors, such as suramin, revealing their binding sites and inhibitory mechanisms. Similarly, X-ray crystallography has been used to determine the structures of numerous viral proteins.

However, based on the available scientific literature, no experimentally determined cryo-EM or X-ray crystal structures of Pralatrexate (this compound) in complex with a viral protein have been deposited in public databases to date. While cryo-EM structures of the human reduced folate carrier (SLC19A1), a transporter for Pralatrexate, have been reported, these were not in complex with the drug itself. researchgate.net The elucidation of such a structure would be a critical step forward in understanding its precise mechanism of viral inhibition and would provide an invaluable template for the rational design of even more potent antiviral agents.

Table 2: List of Compound Names

| Compound Name | |

|---|---|

| Pralatrexate | |

| Remdesivir | |

| Azithromycin | |

| Amoxicillin | |

| Sofosbuvir | |

| Linoleic acid | |

| Suramin | |

| Methotrexate |

Metabolic Transformation and Pharmacological Implications of Cid 71422463 Preclinical

Metabolomic Profiling in Preclinical Animal Models (e.g., Rats)

Preclinical studies in rats have been instrumental in characterizing the metabolic fate of evobrutinib (B607390). These investigations have revealed species-specific differences in metabolism compared to humans. nih.govresearchgate.net

Identification of Key Metabolites and Perturbed Metabolic Pathways

In rat hepatocytes, evobrutinib undergoes extensive metabolism primarily through oxidation. nih.govresearchgate.net The major metabolic pathways identified include hydroxylation, hydrolysis, O-dealkylation, glucuronidation, and GSH conjugation. researchgate.netnih.gov

A study utilizing ultra-high performance liquid chromatography coupled with tandem mass spectrometry identified 23 metabolites in rat and human hepatocytes. researchgate.netnih.gov In rats, the primary metabolite was identified as hydroxyl-evobrutinib (M13), while evobrutinib-diol (M15) was a minor metabolite. researchgate.netnih.gov This contrasts with human hepatocytes, where evobrutinib-diol is the most abundant metabolite. researchgate.netnih.gov Notably, metabolites M1-M4 were found to be specific to rats. researchgate.netnih.gov

Another significant biotransformation pathway involves a two-step process leading to the formation of the dihydro-diol metabolite M463-2. tandfonline.comtandfonline.comnih.gov This process begins with a CYP-mediated oxidation to form an epoxide intermediate, which is then hydrolyzed by soluble and mitochondrial epoxide hydrolase. tandfonline.comnih.gov While M463-2 is a major circulating metabolite in humans, its enantiomeric ratio has also been assessed in preclinical species, including rats. tandfonline.comtandfonline.comnih.gov

Table 1: Key Metabolites of Evobrutinib Identified in Rat Hepatocytes

| Metabolite ID | Name | Metabolic Pathway | Abundance in Rats |

|---|---|---|---|

| M13 | hydroxyl-evobrutinib | Hydroxylation | Major |

| M15 | evobrutinib-diol | Hydrolysis | Minor |

| M1-M4 | - | - | Rat-specific |

Correlation with Preclinical Pharmacokinetic Parameters

Pharmacokinetic (PK) studies in rats indicate that evobrutinib is rapidly absorbed following oral administration, with the maximum plasma concentration (Cmax) reached between 0.25 and 1 hour. acs.org However, it demonstrates high clearance and a short plasma half-life of approximately 1 hour. acs.org The oral bioavailability in rats is low, at less than 5%, which is attributed to significant first-pass metabolism in the liver and potentially the intestine. acs.org

The extensive metabolism directly impacts the pharmacokinetic profile. For instance, the area under the curve (AUC), a measure of total drug exposure, was found to be 13.5-fold higher for a metabolite (MSC2729909A) compared to another (MSC2729924A) in rats, highlighting the significant contribution of metabolic processes to the drug's disposition. tandfonline.com

Table 2: Preclinical Pharmacokinetic Parameters of Evobrutinib in Rats

| Parameter | Value | Reference |

|---|---|---|

| Time to Cmax (Tmax) | 0.25 - 1 h | acs.org |

| Plasma Half-life (t1/2) | ~1 h | acs.org |

| Oral Bioavailability | <5% | acs.org |

Biomarker Discovery for Preclinical Efficacy Assessment

In preclinical models of autoimmune diseases, the efficacy of evobrutinib has been linked to specific biomarkers. One of the key pharmacodynamic markers is the occupancy of the BTK enzyme. nih.govresearchgate.net

In mouse models of rheumatoid arthritis and systemic lupus erythematosus, a mean BTK occupancy of 80% in blood cells was associated with almost complete inhibition of disease activity. nih.gov This demonstrates a clear relationship between target engagement and therapeutic effect.

Furthermore, in a rat model of collagen-induced arthritis, evobrutinib treatment led to a dose-dependent reduction in disease severity, as measured by ankle caliper measurements and histopathological evaluation. acs.org This indicates that clinical and pathological improvements can serve as direct biomarkers of efficacy in preclinical settings.

Preclinical studies have also shown that evobrutinib can reduce the production of autoantibodies and normalize B and T cell subsets in a mouse model of SLE, further highlighting potential biomarkers for monitoring treatment response. nih.gov In a mouse model of multiple sclerosis, evobrutinib treatment reduced disease severity and immunopathological parameters. neurologylive.com While not specific to rats, these findings in other preclinical models point towards a broader strategy for biomarker discovery that includes immunological and pathological readouts.

Future Research Directions for Cid 71422463 Analogs

Rational Design of Next-Generation Antiviral Compounds based on CID 71422463 Scaffold

The rational design of new antiviral agents based on the this compound scaffold will be a key area of future research. This approach involves a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of more effective and specific compounds.

Key Strategies for Rational Design:

Structural Modification: Systematic modifications of the core structure will be crucial. This includes altering the substituents on the phenyl rings and the benzyl group to explore their impact on antiviral activity. For instance, the introduction of different functional groups can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity to viral targets. researchgate.net

Bioisosteric Replacement: The triazole ring itself can be considered a bioisostere of other functional groups like amides or esters, which contributes to its favorable pharmacological properties. researchgate.net Further exploration of bioisosteric replacements for other parts of the molecule could lead to compounds with improved pharmacokinetic profiles.

Computational Modeling: Molecular docking and other computational techniques will be instrumental in predicting the binding modes of this compound analogs with specific viral proteins. nih.gov This in-silico approach can help prioritize the synthesis of compounds with the highest predicted activity, thereby streamlining the drug discovery process.

Research Findings on Related Triazole Derivatives:

Studies on various 1,2,4-triazole derivatives have demonstrated their potential as antiviral agents against a range of viruses, including influenza, HIV, and coronaviruses. bohrium.comnih.gov For example, research on N-aryl(alkyl)-1,2,4-triazole-3(5)-thione analogs has identified compounds with activity against influenza A subtypes and potential as anti-HIV candidates. bohrium.com Furthermore, the discovery of N-(benzo researchgate.netresearchgate.netnih.govtriazol-1-yl)-N-(benzyl)acetamido)phenyl) carboxamides as inhibitors of the SARS-CoV 3CLpro enzyme highlights the potential of triazole-containing scaffolds to target critical viral enzymes. greeninstitute.ngthebiogrid.org These findings provide a strong rationale for the continued exploration of the this compound scaffold.

Table 1: Key Structural Modifications and Their Potential Impact

| Structural Moiety | Potential Modifications | Rationale for Modification |

| Chlorophenyl Group | Varying the position and number of chloro substituents; Introducing other halogens (F, Br) or electron-withdrawing/donating groups. | To optimize hydrophobic and electronic interactions with the target protein's binding pocket. |

| Dichlorobenzyl Group | Substitution with different functional groups on the benzyl ring; Replacement with other aromatic or heterocyclic rings. | To explore additional binding interactions and improve selectivity. drugbank.com |

| Triazole Core | Isomeric variations (e.g., 1,2,3-triazole); Linker modification between the triazole and other moieties. | To fine-tune the spatial arrangement of the pharmacophoric groups and enhance metabolic stability. researchgate.netnih.gov |

| Propanamide Linker | Altering the length and flexibility of the linker. | To optimize the orientation of the molecule within the binding site. |

Strategies to Overcome Viral Resistance Mechanisms

The emergence of viral resistance is a significant challenge in antiviral therapy. Therefore, a proactive approach to understanding and mitigating potential resistance mechanisms is essential for the long-term viability of any new antiviral agent.

Common Viral Resistance Mechanisms:

Target Modification: Viruses can acquire mutations in the genes encoding the drug's target protein, which can reduce the binding affinity of the antiviral agent.

Increased Drug Efflux: Some viruses may develop mechanisms to actively pump the drug out of the infected cell, thereby reducing its intracellular concentration.

Altered Drug Metabolism: Viral or host cell enzymes may be altered to metabolize the antiviral drug into an inactive form more rapidly.

Strategies to Counter Resistance:

Combination Therapy: A promising strategy is to use this compound analogs in combination with other antiviral drugs that have different mechanisms of action. This multi-pronged approach can make it more difficult for the virus to develop resistance to all drugs simultaneously.

Development of Broad-Spectrum Inhibitors: Designing analogs that target highly conserved regions of viral proteins, which are less likely to mutate, can lead to compounds with a higher barrier to resistance.

Targeting Host Factors: An alternative approach is to develop compounds that target host cellular factors that are essential for viral replication. Viruses are less likely to develop resistance to such drugs as it would require mutations in the host cell's genes.

Exploration of Novel Therapeutic Applications in Viral Pathogenesis (Preclinical)

While the primary focus may be on direct antiviral activity, future preclinical studies should also investigate the potential of this compound analogs to modulate the host response to viral infection and mitigate viral pathogenesis.

Potential Therapeutic Applications:

Anti-inflammatory Activity: Many viral infections trigger a strong inflammatory response that can contribute to tissue damage. Triazole derivatives have been reported to possess anti-inflammatory properties. nih.gov Investigating whether this compound analogs can dampen this inflammatory cascade could reveal additional therapeutic benefits.

Immunomodulatory Effects: Some compounds can modulate the host immune response to enhance viral clearance. Preclinical studies could explore if these analogs can stimulate protective immune pathways.

Inhibition of Virus-Induced Cellular Processes: Viruses often hijack cellular processes for their own replication. Research could focus on whether this compound analogs can interfere with these processes, thereby indirectly inhibiting viral propagation.

Table 2: Preclinical Models for Evaluating Therapeutic Applications

| Therapeutic Application | Preclinical Model | Key Endpoints to Measure |

| Anti-inflammatory | Cell culture models (e.g., LPS-stimulated macrophages); Animal models of viral-induced inflammation. | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6); Histopathological analysis of tissue inflammation. |

| Immunomodulatory | In vitro co-culture of immune cells and virus-infected cells; Animal models of viral infection. | Analysis of immune cell populations (e.g., T cells, NK cells); Measurement of antiviral cytokine production (e.g., interferons). |

| Inhibition of Cellular Hijacking | Cell-based assays for specific cellular pathways (e.g., apoptosis, autophagy). | Assessment of viral replication; Analysis of cellular pathway markers. |

Development of Advanced Delivery Systems for Preclinical Research

The efficacy of an antiviral compound can be significantly influenced by its delivery to the site of infection. Therefore, the development of advanced delivery systems for this compound analogs will be a critical component of preclinical research.

Challenges in Antiviral Drug Delivery:

Poor Solubility: Many potent antiviral compounds have low aqueous solubility, which can limit their bioavailability.

Off-Target Toxicity: Non-specific distribution of the drug throughout the body can lead to adverse side effects.

Biological Barriers: Antiviral drugs may need to cross various biological barriers, such as the cell membrane or the blood-brain barrier, to reach their target.

Advanced Delivery Systems:

Nanoparticle-based Systems: Encapsulating this compound analogs in nanoparticles, such as liposomes or polymeric nanoparticles, can improve their solubility, stability, and pharmacokinetic profile. nih.gov These systems can also be functionalized with targeting ligands to direct the drug to specific infected cells or tissues.

Prodrug Approaches: A prodrug strategy involves chemically modifying the parent compound to improve its physicochemical properties, such as solubility or membrane permeability. The prodrug is then converted to the active drug at the site of action.

Targeted Delivery Systems: Conjugating the antiviral agent to a molecule that specifically binds to a receptor on the surface of infected cells can enhance drug delivery and reduce off-target effects.

The development of effective drug delivery systems will be crucial for translating the promising antiviral potential of this compound analogs from the laboratory to preclinical and, eventually, clinical settings. rsc.org

Q & A

Basic Research Questions

Q. How can I systematically identify existing literature gaps for CID 71422463?

- Methodological Answer : Begin with a structured literature review using academic databases (e.g., PubMed, SciFinder) and keyword combinations (e.g., "this compound synthesis," "physicochemical properties"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to categorize findings and pinpoint unexplored areas . Tools like Google Scholar’s "Cited by" feature and citation mapping can reveal emerging trends or understudied applications. Prioritize primary sources and avoid over-reliance on reviews to ensure novelty .

Q. What criteria should guide the formulation of research questions for studying this compound?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions. For example:

- Feasibility: Can the compound’s stability be tested with available lab equipment?

- Novelty: Does the question address unresolved mechanistic interactions?

Avoid vague phrasing (e.g., "Study properties") and focus on measurable outcomes (e.g., "How does pH affect this compound’s solubility?"). Pilot-test questions with peers to refine specificity .

Q. What are best practices for designing a reproducible synthesis protocol for this compound?

- Methodological Answer : Follow guidelines for experimental transparency:

- Document reaction conditions (temperature, catalysts) and purity validation methods (e.g., HPLC, NMR).

- Reference established protocols for analogous compounds and justify deviations.

- Include negative controls (e.g., reaction without catalyst) to isolate variables.

Detailed protocols should be split between the main manuscript and supplementary materials to enhance reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Conduct a comparative analysis using the following steps:

Compile all existing NMR/IR spectra from primary literature.

Replicate experiments under standardized conditions (solvent, concentration).

Apply multivariate statistical analysis to identify outliers or methodological inconsistencies.

Contradictions may arise from impurities or instrumentation variability; use high-purity standards and cross-validate with multiple techniques (e.g., XRD for crystallinity) .

Q. What strategies optimize the selection of analytical methods for studying this compound’s bioactivity?

- Methodological Answer : Use a decision matrix to evaluate methods based on:

Q. How should I structure a mixed-methods study investigating this compound’s environmental impact?

- Methodological Answer : Combine quantitative (e.g., biodegradation kinetics) and qualitative (e.g., stakeholder interviews) approaches:

- Phase 1 : Quantify degradation half-life under varied conditions (pH, microbial activity).

- Phase 2 : Conduct thematic analysis of interviews with environmental scientists to contextualize lab findings.

Use triangulation to validate data convergence and address discrepancies .

Data Contradiction Analysis Framework

Table: Common Causes of Data Discrepancies in this compound Studies

Key Methodological Takeaways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.